molecular formula C7H14N4 B14223463 1,4-Dimethyl-1,4-diazepane-5,7-diimine CAS No. 779990-66-8

1,4-Dimethyl-1,4-diazepane-5,7-diimine

Cat. No.: B14223463
CAS No.: 779990-66-8
M. Wt: 154.21 g/mol
InChI Key: CHUPXIZVPPEKBS-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,4-diazepane-5,7-diimine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, with methyl substituents at these positions. The 5 and 7 positions are functionalized with diimine groups (NH–C=NH), distinguishing it from related diazepane derivatives that typically feature ketones (diones) or other substituents.

Properties

CAS No.

779990-66-8

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1,4-dimethyl-1,4-diazepane-5,7-diimine

InChI

InChI=1S/C7H14N4/c1-10-3-4-11(2)7(9)5-6(10)8/h8-9H,3-5H2,1-2H3

InChI Key

CHUPXIZVPPEKBS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=N)CC1=N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,4-diazepane-5,7-diimine can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductases (IREDs). This method offers high enantioselectivity and efficiency .

Industrial Production Methods

Industrial production of 1,4-Dimethyl-1,4-diazepane-5,7-diimine typically involves the use of biocatalytic processes due to their efficiency and environmental benefits. The use of IREDs in large-scale production allows for the synthesis of optically pure compounds without the need for heavy metal catalysts or halogenated solvents .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-diazepane-5,7-diimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted diazepanes, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

1,4-Dimethyl-1,4-diazepane-5,7-diimine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,4-diazepane-5,7-diimine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor antagonism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Diimine vs. Dione Derivatives

  • 1,4-Dibenzyl-1,4-diazepane-5,7-dione (): Substituents: Benzyl groups at positions 1 and 4. Functional Groups: Ketones (diones) at positions 5 and 7. Synthesis: Synthesized via palladium-catalyzed α-arylation under microwave irradiation, yielding 23% over three steps . Reactivity: The dione groups enable hydrogen bonding and participation in keto-enol tautomerism, whereas diimines in the target compound may exhibit stronger basicity and coordination capabilities with metals.
  • 1H-1,4-Diazepine-5,7(2H,6H)-dione, dihydro-1,4-diphenyl ():

    • Substituents : Phenyl groups at positions 1 and 4.
    • Functional Groups : Diones (ketones) at positions 5 and 7.
    • Applications : Frequently used in medicinal chemistry scaffolds due to aromatic stabilization, contrasting with the aliphatic diimine structure of the target compound .

Substituent Effects: Methyl vs. Benzyl/Phenyl Groups

  • 5,7-Dimethyl-1,4-diazepane ():

    • Substituents : Methyl groups at positions 5 and 7 (vs. 1 and 4 in the target compound).
    • Impact : Steric hindrance and electron-donating effects differ significantly based on substituent placement. Methyl groups at 1 and 4 (target compound) may reduce ring flexibility compared to 5,7-substitution .
  • Diazepam (): Structure: A benzodiazepine fused with a benzene ring, featuring chloro, methyl, and phenyl substituents. Functional Groups: A ketone at position 2, contributing to its anxiolytic activity via GABA receptor modulation.

Property Predictions

  • Basicity: Diimine groups (pKa ~8–10) likely increase basicity compared to diones (non-basic).
  • Solubility : Methyl substituents may enhance lipid solubility relative to benzyl or phenyl analogs, impacting membrane permeability in biological systems.

Tabulated Comparison of Key Features

Compound Name Substituents Functional Groups Synthesis Yield Key Applications
1,4-Dimethyl-1,4-diazepane-5,7-diimine Methyl (1,4) Diimine (5,7) N/A Hypothetical metal ligands
1,4-Dibenzyl-1,4-diazepane-5,7-dione Benzyl (1,4) Dione (5,7) 23% Organic synthesis
Diazepam Phenyl, Methyl, Cl Ketone (position 2) N/A Anxiolytic drug
5,7-Dimethyl-1,4-diazepane Methyl (5,7) None N/A Structural studies

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